6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
CAS No.: 2640956-58-5
Cat. No.: VC11859012
Molecular Formula: C20H25N7O3
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640956-58-5 |
|---|---|
| Molecular Formula | C20H25N7O3 |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C20H25N7O3/c1-12-16(13(2)30-24-12)20(28)27-8-14-6-26(7-15(14)9-27)19-17-18(21-10-22-19)25(11-23-17)4-5-29-3/h10-11,14-15H,4-9H2,1-3H3 |
| Standard InChI Key | ZMMPUOQQRVEBDX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
| Canonical SMILES | CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
Introduction
Structural Overview
This compound features several distinct chemical moieties:
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Purine Core: The 9H-purine structure forms the backbone, a common scaffold in bioactive molecules like nucleotides and pharmaceutical agents.
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Methoxyethyl Substituent: The presence of a 2-methoxyethyl group at the 9-position may enhance solubility and influence pharmacokinetics.
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Octahydropyrrolo[3,4-c]pyrrole Ring: This bicyclic system contributes rigidity and stereochemical complexity, often critical for receptor binding.
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1,2-Oxazole Unit: The 3,5-dimethyl-1,2-oxazole moiety is known for its electron-rich nature, potentially interacting with biological targets through hydrogen bonding or π-stacking.
Synthesis Pathway
While the specific synthesis of this compound is not directly documented in the provided results, it likely involves:
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Purine Derivative Functionalization:
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Starting from a purine precursor, selective alkylation at the N9 position introduces the methoxyethyl group.
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Formation of Octahydropyrrolo[3,4-c]pyrrole:
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This bicyclic system can be synthesized via cyclization reactions involving amines and diesters or diketones under catalytic conditions.
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Attachment of the Oxazole Moiety:
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The oxazole ring is typically introduced through cyclization of α-hydroxyketones or α-halogenated ketones with amidines or nitriles.
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Reaction optimization would involve controlling temperature, solvent choice (e.g., DCM or DMF), and catalysts such as DIPEA or HATU for coupling steps.
Pharmacological Relevance
The structural features of this compound suggest potential activity in several domains:
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Anticancer Agents: Similar bicyclic purine derivatives have shown cytotoxic activity against cancer cell lines by interfering with DNA synthesis or signaling pathways.
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Antimicrobial Properties: The oxazole ring is a known pharmacophore in antibacterial and antifungal agents.
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Enzyme Inhibition: The compound's polar and aromatic groups can interact with enzymes' active sites, potentially acting as inhibitors.
Molecular Docking Studies
Molecular docking can predict interactions with biological targets such as kinases or nucleic acid-binding proteins. The rigid bicyclic structure ensures precise binding orientation, while the oxazole moiety can form hydrogen bonds or π-interactions.
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy (1H and 13C): To confirm chemical shifts corresponding to the purine core, oxazole ring, and methoxyethyl group.
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Mass Spectrometry (MS): To verify the molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups such as carbonyls and ethers.
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X-Ray Crystallography: For detailed stereochemical analysis.
Data Table of Key Features
| Feature | Description |
|---|---|
| Molecular Formula | C18H24N6O3 |
| Molecular Weight | ~372 g/mol |
| Functional Groups | Oxazole, Purine, Ether |
| Potential Applications | Anticancer, Antimicrobial, Enzyme Inhibition |
| Analytical Techniques | NMR, MS, IR, X-Ray Crystallography |
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